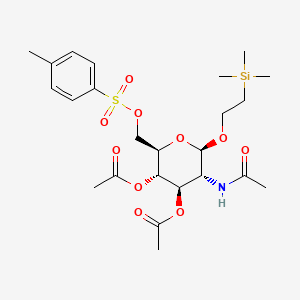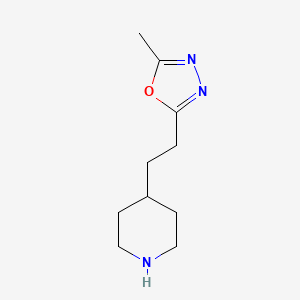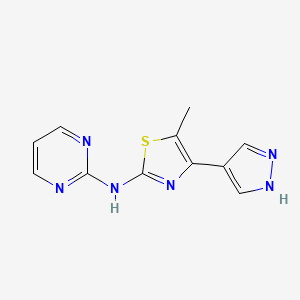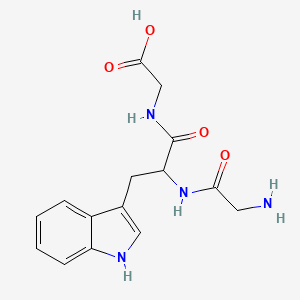
(2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including acetamido, tosyloxy, and trimethylsilyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps. One common approach is to start with a protected sugar derivative, which undergoes selective functional group transformations. Key steps include the introduction of the acetamido group, the tosyloxy group, and the trimethylsilyl group under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The tosyloxy group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for selective modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its ability to undergo specific chemical reactions makes it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the acetamido group suggests possible applications in drug design, particularly in the development of inhibitors or modulators of specific enzymes.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group diversity make it suitable for various industrial applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The tosyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The trimethylsilyl group can protect reactive sites during chemical transformations, allowing for selective modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,4R,5R,6R)-5-Acetamido-2-((methoxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Monoacetate
Uniqueness
The uniqueness of (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Compared to similar compounds, it offers greater versatility in synthetic chemistry and potential for diverse scientific research applications.
Propriétés
Formule moléculaire |
C24H37NO10SSi |
|---|---|
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6R)-5-acetamido-4-acetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]-6-(2-trimethylsilylethoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C24H37NO10SSi/c1-15-8-10-19(11-9-15)36(29,30)32-14-20-22(33-17(3)27)23(34-18(4)28)21(25-16(2)26)24(35-20)31-12-13-37(5,6)7/h8-11,20-24H,12-14H2,1-7H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1 |
Clé InChI |
FCNZLBAHXQPUKK-MRKXFKPJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)



![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)



![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)
